3-[3-(Boc-amino)propoxy]propanoic acid
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Overview
Description
3-[3-(Boc-amino)propoxy]propanoic acid is a chemical compound with the molecular formula C11H21NO5 and a molecular weight of 247.29 g/mol . It is also known by its IUPAC name, 3-(3-((tert-butoxycarbonyl)amino)propoxy)propanoic acid . This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further linked to a propoxy and propanoic acid moiety.
Preparation Methods
The synthesis of 3-[3-(Boc-amino)propoxy]propanoic acid typically involves the protection of an amino group with a Boc group, followed by the formation of the propoxy linkage and the introduction of the propanoic acid functionality. One common synthetic route includes the reaction of tert-butoxycarbonyl chloride with 3-amino-1-propanol to form the Boc-protected intermediate. This intermediate is then reacted with 3-chloropropanoic acid under basic conditions to yield the final product .
Chemical Reactions Analysis
3-[3-(Boc-amino)propoxy]propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions to yield the free amine, which can then participate in further substitution reactions.
Oxidation and Reduction: The propanoic acid moiety can be oxidized to form corresponding carboxylic acid derivatives or reduced to form alcohols.
Coupling Reactions: The compound can be used in coupling reactions, such as peptide synthesis, where the Boc-protected amine can be deprotected and coupled with other amino acids or peptides.
Scientific Research Applications
3-[3-(Boc-amino)propoxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the field of organic synthesis and medicinal chemistry.
Biology: The compound can be used in the preparation of peptide-based drugs and biomolecules, where the Boc group serves as a protecting group for the amino functionality.
Medicine: It is utilized in the development of pharmaceuticals, especially in the synthesis of peptide-based therapeutics.
Mechanism of Action
The mechanism of action of 3-[3-(Boc-amino)propoxy]propanoic acid primarily involves its role as an intermediate in chemical reactions. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various reactions, such as coupling with carboxylic acids to form amides or peptides .
Comparison with Similar Compounds
3-[3-(Boc-amino)propoxy]propanoic acid can be compared with other Boc-protected amino acids and derivatives, such as:
3-(Boc-amino)propanoic acid: Similar structure but lacks the propoxy linkage.
N-Boc-glycine: A simpler Boc-protected amino acid with a glycine backbone.
N-Boc-alanine: Another Boc-protected amino acid with an alanine backbone.
The uniqueness of this compound lies in its propoxy linkage, which provides additional flexibility and functionality in synthetic applications .
Properties
IUPAC Name |
3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO5/c1-11(2,3)17-10(15)12-6-4-7-16-8-5-9(13)14/h4-8H2,1-3H3,(H,12,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJRJQMNTLUKII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCOCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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